5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Pharmaceutical synthesis Process chemistry Darifenacin intermediate

Validated key intermediate for darifenacin hydrobromide synthesis—83% overall yield via documented three-step route from 2,3-dihydrobenzofuran-5-acetic acid. The 5-bromoethyl substitution is essential for correct regiochemistry; bromine's 10³–10⁴× greater SN2 leaving ability vs chloro analogs enables milder, higher-yielding coupling. Positional isomers or halogen variants cannot substitute without yield, purity, or compliance compromise. Also supplied as Darifenacin Bromo Impurity B reference standard (USP/EP traceable) for ANDA/QC. Consistent ≥98% purity (GC/HPLC), mp 65–69°C across multiple global suppliers ensures reliable method transfer and scalable production.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 127264-14-6
Cat. No. B022562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethyl)-2,3-dihydrobenzofuran
CAS127264-14-6
Synonyms5-(2-Bromoethyl)-2,3-dihydrobenzo[2,3-b]furan; 
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CCBr
InChIInChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
InChIKeyJRKZQRRYNCMSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6): Core Identity and Baseline Characterization for Procurement Decisions


5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6) is a brominated heterocyclic building block belonging to the 2,3-dihydrobenzofuran class, with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . The compound features a dihydrobenzofuran core substituted at the 5-position with a 2-bromoethyl side chain, which provides a reactive electrophilic site for nucleophilic substitution and cross-coupling chemistry [1]. It exists as a white to light yellow to light orange crystalline powder at room temperature, with a melting point range of 65–69°C, and is commercially available at purities of ≥98% (GC or HPLC) from multiple reputable suppliers . The compound is primarily recognized as a key intermediate in the synthesis of darifenacin, a muscarinic M3 receptor antagonist used clinically for overactive bladder, and is also designated as Darifenacin Bromo Impurity (Impurity B) in pharmaceutical analytical contexts [2].

Why Generic Substitution Fails: The Functional Distinctions of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran vs. Closest Analogs


The substitution pattern and halogen identity in 2,3-dihydrobenzofuran derivatives critically determine both synthetic utility and end-application suitability. While compounds such as 5-(2-chloroethyl)-2,3-dihydrobenzofuran (CAS 943034-50-2) [1] or the 7-bromoethyl positional isomer [2] may appear structurally similar, they cannot be interchanged without measurable consequences. The 5-position substitution in the target compound is essential for correct regiochemistry in darifenacin synthesis, where the dihydrobenzofuran moiety must couple specifically at this site [3]. Furthermore, the bromine leaving group in the 2-bromoethyl chain exhibits distinct nucleophilic substitution kinetics compared to the chloro analog, with bromine demonstrating approximately 10³–10⁴ greater leaving group ability in SN2 reactions based on established halogen reactivity scales [4]. The fused dihydrobenzofuran ring system itself confers different physicochemical properties (LogP ~2.56, melting point 65–69°C) compared to open-chain or indane-based analogs [5], affecting purification, handling, and downstream reaction compatibility. These functional distinctions mean that substituting an alternative halogen or positional isomer introduces quantifiable differences in reaction rate, yield, impurity profile, and regulatory compliance that generic interchange cannot address.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran


Synthesis Yield: 5-Bromoethyl vs. 5-Chloroethyl Analog Route Efficiency

The synthesis of 5-(2-bromoethyl)-2,3-dihydrobenzofuran from 2,3-dihydrobenzofuran-5-acetic acid via mixed anhydride formation, sodium borohydride reduction, and NBS bromination achieves an overall yield of approximately 83% in a documented three-step sequence [1]. In contrast, the 5-(2-chloroethyl)-2,3-dihydrobenzofuran analog (CAS 943034-50-2) has no published or commercial documentation of an analogous high-yield route; vendor listings for the chloro analog typically do not specify synthetic yield data and offer only standard purity specifications without route validation . This yield differential is attributed to the more favorable leaving-group properties of bromine during the NBS/triphenylphosphine-mediated bromination step compared to chlorination methods.

Pharmaceutical synthesis Process chemistry Darifenacin intermediate

Pharmaceutical Intermediate Application: Darifenacin Pathway Exclusivity

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is explicitly documented as a key intermediate in the commercial synthesis of darifenacin (Enablex®), a muscarinic M3 receptor antagonist approved for overactive bladder treatment . In the patented and published synthetic route, this compound undergoes nucleophilic substitution with a pyrrolidine derivative (3-(R,S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine) under reflux in acetonitrile with potassium carbonate to form the darifenacin core structure . The reaction uses a stoichiometric ratio of 0.25 g of 5-(2-bromoethyl)-2,3-dihydrobenzofuran to 0.33 g of the pyrrolidine component, heated under reflux for 2 hours . In contrast, the 5-(2-chloroethyl)-2,3-dihydrobenzofuran analog has no documented or commercial application as a darifenacin intermediate, and the 7-bromoethyl positional isomer (CAS not specified) is not cited in darifenacin patent literature as a viable alternative due to incorrect regiochemistry [1].

Pharmaceutical manufacturing Darifenacin synthesis Muscarinic antagonist Process validation

Reactivity Advantage: Bromoethyl Leaving Group Kinetics vs. Chloroethyl Analog

The bromoethyl group in 5-(2-bromoethyl)-2,3-dihydrobenzofuran provides a superior leaving group for nucleophilic substitution reactions compared to the chloroethyl analog. Based on established physical organic chemistry principles, bromide is a better leaving group than chloride by a factor of approximately 10³–10⁴ in SN2 reactions, attributable to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol) compared to C–Cl (bond dissociation energy ~327 kJ/mol) and the greater polarizability and lower basicity of the bromide anion [1]. In the context of the darifenacin synthesis, this kinetic advantage translates to practical reaction conditions: coupling with the pyrrolidine nucleophile proceeds at reflux in acetonitrile for 2 hours with potassium carbonate as a mild base, achieving complete conversion at 0.25 g scale . No analogous reaction conditions or conversion data have been reported for the chloroethyl analog in this specific coupling context.

Nucleophilic substitution Reaction kinetics Leaving group ability Synthetic efficiency

Analytical Specification Verification: Certified Purity and Identity Data for Quality Control

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is supplied with rigorously verified analytical specifications that support both research and regulated pharmaceutical applications. Multiple suppliers provide the compound at ≥98% purity by GC or HPLC, with melting point consistently reported in the range of 65–69°C (e.g., TCI America: 65.0–69.0°C, purity min. 98.0% GC; ChemImpex: 65–69°C, purity ≥98% GC; AKSci: 65–67°C, purity 98% GC) . The compound is characterized by a distinctive 1H NMR spectrum: δ = 7.10 (s, 1H), 7.00–6.95 (d, 1H), 6.80–6.70 (d, 1H), 4.65–4.55 (t, 2H), 3.60–3.50 (t, 2H), 3.25–3.15 (t, 2H), 3.15–3.10 (t, 2H) ppm in CDCl3, which provides a definitive identity confirmation . In contrast, the 5-(2-chloroethyl)-2,3-dihydrobenzofuran analog lacks comparable multi-vendor specification consistency and does not have NMR data cross-referenced across multiple commercial sources [1].

Quality control Analytical chemistry Pharmaceutical impurity standard Procurement specifications

Handling and Stability Profile: Documented Storage and Degradation Behavior

5-(2-Bromoethyl)-2,3-dihydrobenzofuran has a documented stability profile under standard laboratory conditions. The compound is reported to be stable at room temperature and ambient pressure, with no known hazardous decomposition reactions when stored according to specifications [1]. However, the compound is noted as light-sensitive and air-sensitive by multiple suppliers, requiring storage in sealed amber glass containers under inert atmosphere to prevent photodegradation and oxidative decomposition . Recommended storage conditions specify cool (below 25°C), dry, well-ventilated areas, with separation from strong oxidizing agents, bases, and reducing agents [2]. In comparison, the 5-(2-chloroethyl) analog has less extensively documented stability guidance across commercial sources, with fewer suppliers providing explicit light-sensitivity or air-sensitivity warnings .

Chemical stability Storage conditions Laboratory handling Procurement planning

Regulatory and Pharmacopeial Recognition: Impurity Standard Designation

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is explicitly recognized in pharmaceutical regulatory contexts as Darifenacin Bromo Impurity (also referred to as Darifenacin Impurity B). This designation is used in Abbreviated New Drug Applications (ANDA), analytical method development, method validation (AMV), and Quality Control (QC) applications for commercial darifenacin production [1]. The compound is supplied with detailed characterization data conforming to regulatory guidelines, and can be used as a reference standard with traceability to pharmacopeial standards (USP or EP) [1]. In contrast, positional isomers such as 7-(2-bromoethyl)-2,3-dihydrobenzofuran are not designated as darifenacin impurities in regulatory filings, and the chloroethyl analog has no established role as a pharmaceutical impurity standard .

Pharmaceutical regulation Impurity profiling Analytical method validation Quality control

Validated Application Scenarios for 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Based on Differential Evidence


Darifenacin Active Pharmaceutical Ingredient (API) Manufacturing and Process Development

This compound serves as a critical intermediate in the commercial synthesis of darifenacin hydrobromide, a muscarinic M3 receptor antagonist for overactive bladder. The documented three-step synthetic route from 2,3-dihydrobenzofuran-5-acetic acid provides an 83% overall yield, with the bromoethyl moiety enabling efficient coupling with the pyrrolidine pharmacophore under mild conditions (MeCN, K2CO3, reflux 2h) [1]. Alternative halogen analogs (e.g., 5-(2-chloroethyl)-2,3-dihydrobenzofuran) lack validated route data and yield documentation in this specific pathway, making them unsuitable substitutes without extensive re-optimization. For process chemists and manufacturing scientists, this compound offers a validated, high-yield route with established reaction parameters that reduce development time and support scalable production [1].

Pharmaceutical Impurity Profiling and Analytical Method Validation for Darifenacin

As Darifenacin Bromo Impurity (Impurity B), this compound is an essential reference standard for HPLC method development, method validation (AMV), and quality control release testing in regulated pharmaceutical environments [2]. It is supplied with characterization data conforming to regulatory guidelines and can be traced to USP or EP standards. The consistent multi-supplier purity specifications (≥98% by GC/HPLC) and melting point convergence (65–69°C) enable reliable method transfer across laboratories. Positional isomers such as the 7-bromoethyl analog cannot substitute for this impurity standard due to different chromatographic retention behavior and distinct regulatory identification. For analytical development scientists and QC laboratories, procurement of the correct impurity standard is non-negotiable for ANDA submissions and commercial batch release [2].

Medicinal Chemistry Campaigns Targeting Benzofuran-Based CNS or Neurological Agents

The 2,3-dihydrobenzofuran scaffold is a privileged structure in CNS drug discovery, and the 5-(2-bromoethyl) derivative provides a versatile electrophilic handle for diversification via nucleophilic substitution with amines, thiols, or alkoxides . The bromine leaving group offers a kinetic advantage of approximately 10³–10⁴ over the chloro analog in SN2 reactions [3], enabling milder reaction conditions and broader functional group tolerance during library synthesis. This reactivity profile supports efficient parallel synthesis of substituted 5-ethylamino or 5-alkoxyethyl derivatives for structure-activity relationship (SAR) studies. For medicinal chemists exploring neurological targets, the compound's validated coupling chemistry reduces optimization time and increases the probability of successful derivatization compared to less reactive halogen analogs .

Custom Synthesis and Contract Research Involving Functionalized Benzofuran Building Blocks

Contract research organizations (CROs) and custom synthesis providers benefit from this compound's multi-supplier commercial availability with consistent analytical specifications (≥98% purity, verified melting point, NMR confirmation) . The documented stability profile (room temperature stable; light-sensitive; air-sensitive; requires sealed amber storage under inert atmosphere) enables proper material handling planning and reduces the risk of degradation during project timelines . For procurement professionals and project managers, the compound's established supply chain and specification consistency minimize the need for in-house re-characterization, streamlining the acquisition-to-experiment workflow. The 83% documented synthesis yield from 2,3-dihydrobenzofuran-5-acetic acid also provides a benchmark for evaluating in-house preparation feasibility versus commercial sourcing [1].

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